Zonampanel

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mechanism of Action and Anti-Seizure Effects

Zonampanel is classified as a selective AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor antagonist. AMPA receptors are glutamate receptors in the brain that play a crucial role in excitatory neurotransmission. Zonampanel works by blocking the binding of glutamate, the main excitatory neurotransmitter, to these receptors, thereby reducing excessive neuronal firing and seizure activity [].

Researchers are actively investigating the specific mechanisms by which zonampanel exerts its anti-seizure effects. Studies are exploring its impact on various cellular processes and signaling pathways within the brain that contribute to epileptogenesis (the development of epilepsy) [].

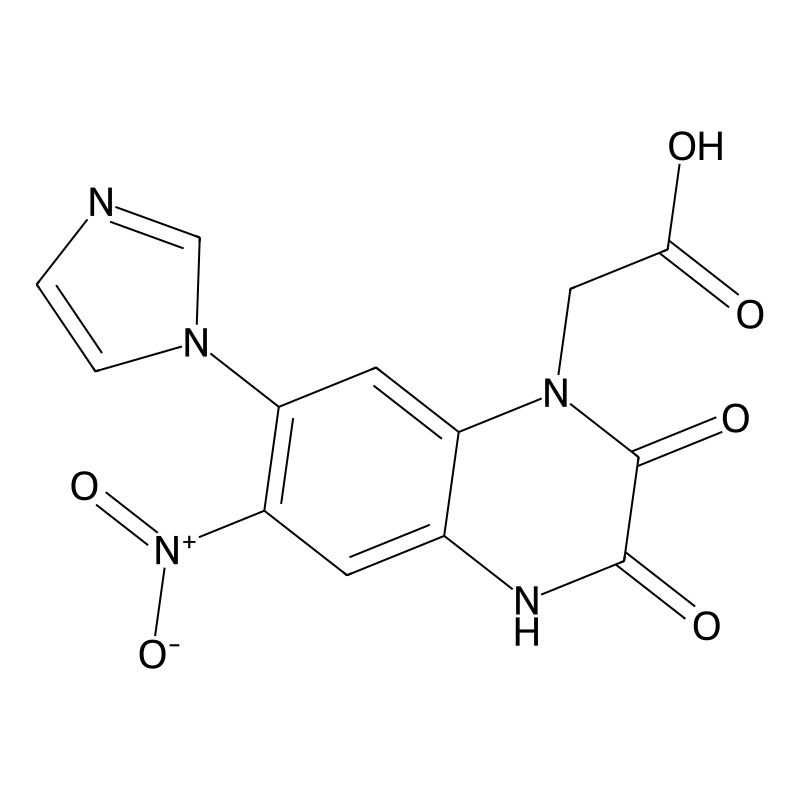

Zonampanel is a member of the quinoxalinedione family, specifically designed to inhibit AMPA receptors. Its structure includes a quinoxaline core with various substituents that enhance its solubility and receptor binding properties. The compound is recognized for its potential therapeutic applications in neurological disorders due to its ability to modulate excitatory neurotransmission .

- Reduction: The nitro group present in Zonampanel can be reduced to an amino group, which may alter its pharmacological properties.

- Oxidation: The compound can also participate in oxidation reactions, potentially affecting its stability and reactivity in biological systems.

- Substitution Reactions: Various functional groups can be introduced or modified through substitution reactions to enhance its efficacy or selectivity as a receptor antagonist .

Zonampanel exhibits notable biological activity as an AMPA receptor antagonist. This mechanism is crucial for its potential therapeutic effects in conditions characterized by excessive excitatory neurotransmission, such as epilepsy and neurodegenerative diseases. Studies have demonstrated that Zonampanel effectively inhibits the activity of AMPA receptors, thereby reducing excitatory synaptic transmission . Additionally, it has been shown to influence renal tubular transport mechanisms, indicating broader implications for drug disposition and metabolism .

The synthesis of Zonampanel typically involves multi-step organic reactions:

- Formation of the Quinoxaline Core: This is achieved through the condensation of appropriate precursors such as dimethyloxalate and o-phenylenediamine .

- Functionalization: Subsequent steps involve the introduction of various functional groups to enhance solubility and biological activity.

- Purification: The final product is purified using techniques such as chromatography to isolate Zonampanel from by-products .

Zonampanel has potential applications in:

- Neurology: As an AMPA receptor antagonist, it may be useful in treating conditions like epilepsy and other neurological disorders characterized by excitotoxicity.

- Research: It serves as a valuable tool in studying glutamatergic signaling pathways and their implications in various diseases .

Research on Zonampanel has explored its interactions with various biological systems:

- Transport Mechanisms: Studies have indicated that Zonampanel affects the renal tubular transport of organic anions, which may influence its pharmacokinetics and therapeutic efficacy .

- Receptor Binding: Zonampanel's binding affinity for AMPA receptors has been characterized through various experimental approaches, demonstrating its potential effectiveness as a therapeutic agent .

Zonampanel shares structural and functional similarities with several other compounds within the quinoxalinedione class. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Mechanism of Action | Notable Features |

|---|---|---|---|

| Zonampanel | Quinoxalinedione | AMPA receptor antagonist | High solubility; effective against excitotoxicity |

| Fanapanel | Quinoxalinedione | AMPA receptor antagonist | Similar mechanism; different side chains |

| CNQX | Quinoxalinedione | AMPA/NMDA receptor antagonist | Broad spectrum; less selective than Zonampanel |

| DNQX | Quinoxalinedione | AMPA receptor antagonist | Potent but less soluble than Zonampanel |

| Selurampanel | Quinazoline-2,4-dione | AMPA receptor antagonist | Different core structure; broader applications |

Zonampanel's unique combination of high solubility and selective antagonism at AMPA receptors distinguishes it from other compounds in this class, making it a promising candidate for further research and development in treating neurological disorders.

AMPA Receptor Antagonism: Binding Dynamics

Zonampanel demonstrates high-affinity competitive antagonism at alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptors through specific binding interactions at the glutamate recognition site [1] [2]. The compound exhibits a binding affinity with a Ki value of 0.096 ± 0.0024 micromolar for [³H]AMPA binding, representing potent inhibition of the endogenous neurotransmitter glutamate [1] [2].

The binding dynamics of Zonampanel involve competitive displacement of glutamate at the orthosteric binding site within the ligand-binding domain of AMPA receptor subunits [2] [1]. Electrophysiological studies using Xenopus laevis oocytes expressing rat AMPA receptors demonstrated that Zonampanel competitively antagonized kainate-induced currents with a pA2 value of 6.97 ± 0.01 [2]. This competitive mechanism indicates that Zonampanel occupies the same binding site as the natural agonist, preventing receptor activation through direct competition rather than allosteric modulation [2] [3].

The kinetic properties of Zonampanel binding reveal concentration-dependent and time-dependent uptake characteristics, with Michaelis-Menten constant values ranging from 13.4 to 53.6 micromolar when evaluated in cellular transport systems [4]. The competitive nature of the antagonism is further supported by the ability of increasing agonist concentrations to overcome Zonampanel inhibition, consistent with classical competitive pharmacology [2] [3].

Selectivity Profile Against Ionotropic Glutamate Receptors

Zonampanel exhibits exceptional selectivity for AMPA receptors over other ionotropic glutamate receptor subtypes, demonstrating minimal cross-reactivity with N-methyl-D-aspartate and kainate receptor populations [1] [2]. The selectivity profile reveals IC50 values exceeding 100 micromolar for both NMDA receptor glutamate binding sites and NMDA receptor glycine binding sites, representing greater than 1000-fold selectivity over AMPA receptors [1] [2].

For kainate receptors, Zonampanel demonstrates moderate selectivity with an IC50 value of 4.6 ± 0.14 micromolar for high-affinity kainate binding sites, yielding approximately 48-fold selectivity for AMPA receptors over kainate receptors [1] [2]. This selectivity pattern distinguishes Zonampanel from broader-spectrum quinoxalinedione antagonists and contributes to its pharmacological specificity [1] [5].

The molecular basis for this selectivity likely resides in specific amino acid residues within the ligand-binding domains of different ionotropic glutamate receptor subtypes [6]. Structural differences in the binding pocket architecture, particularly at position 650 where AMPA receptor subunit GluR2 contains leucine while kainate receptor subunit GluR5 contains valine, may contribute to the observed selectivity patterns [6]. These subtle structural variations influence ligand conformation and receptor-ligand interactions, determining the preferential binding to AMPA receptor subtypes [6].

| Receptor Type | Zonampanel Ki/IC50 (µM) | YM90K Ki/IC50 (µM) | NBQX Ki/IC50 (µM) |

|---|---|---|---|

| AMPA | 0.096 ± 0.002 | 0.084 | 0.046-0.15 |

| Kainate (high affinity) | 4.6 ± 0.14 | 2.2 | 4.8-6.8 |

| NMDA (glutamate site) | >100 | >37 | >90-100 |

| NMDA (glycine site) | >100 | Not tested | No affinity at 10 µM |

Comparative Analysis with Structural Analogs (YM90K, NBQX)

Zonampanel belongs to the quinoxalinedione class of AMPA receptor antagonists, sharing structural similarities with YM90K and 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline while exhibiting distinct pharmacological properties [1] [2] [7]. The primary structural difference between Zonampanel and its analog YM90K resides in the presence of a carboxymethyl group in Zonampanel, which significantly enhances water solubility from low solubility for YM90K to 83 milligrams per milliliter for Zonampanel [1] [2] [8].

In terms of binding affinity, Zonampanel demonstrates comparable potency to YM90K with Ki values of 0.096 micromolar and 0.084 micromolar respectively for AMPA receptor binding [1] [9]. However, Zonampanel exhibits superior water solubility characteristics, being approximately 500 to 1000 times more soluble than other competitive AMPA antagonists including YM90K, NBQX, and 6-cyano-7-nitroquinoxaline-2,3-dione [1]. This enhanced solubility profile represents a significant pharmacological advantage, potentially reducing nephrotoxicity concerns associated with poorly soluble quinoxalinedione compounds [1] [10].

NBQX demonstrates slightly higher binding affinity for AMPA receptors with Ki values ranging from 0.046 to 0.15 micromolar, but exhibits broader pharmacological activity against both AMPA and kainate receptors [7] [11]. In contrast, Zonampanel maintains selectivity primarily for AMPA receptors with reduced kainate receptor cross-reactivity [1] [2]. The selectivity ratio for AMPA versus kainate receptors shows Zonampanel at 48-fold, YM90K at 26-fold, and NBQX at 148-fold, indicating that NBQX provides the highest selectivity within this compound series [12] [11].

| Compound | AMPA Ki/IC50 (µM) | Kainate IC50 (µM) | NMDA IC50 (µM) | Selectivity AMPA:Kainate | Selectivity AMPA:NMDA |

|---|---|---|---|---|---|

| Zonampanel (YM872) | 0.096 | 4.6 | >100 | 48 | >1040 |

| YM90K | 0.084 | 2.2 | >37 | 26 | >440 |

| NBQX | 0.046 | 6.8 | >100 | 148 | >2170 |

| CNQX | 0.300 | 1.5 | 25 | 5 | 83 |

| DNQX | 0.500 | 2.0 | 40 | 4 | 80 |

The competitive antagonism mechanism is preserved across all three compounds, with each demonstrating the ability to be overcome by increasing agonist concentrations [2] [3] [13]. However, differences in binding kinetics and receptor subtype selectivity distinguish these structural analogs. YM90K shows noncompetitive inhibition patterns at certain organic anion transporter subtypes, while Zonampanel maintains competitive inhibition across multiple transporter systems, potentially reflecting differences in binding site architecture recognition [8] [14].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

KEGG Target based Classification of Drugs

Ligand-gated ion channels

Glutamate (ionotropic), non-NMDA

GRIA [HSA:2890 2891 2892 2893] [KO:K05197 K05198 K05199 K05200]